Icmt-IN-23

Oncology RAS Signaling Target Validation

Icmt-IN-23 (compound is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational methylation and proper membrane localization of CAAX-motif proteins, including RAS GTPases. It is a methylated tetrahydropyranyl derivative, with an in vitro ICMT inhibition IC50 of 0.123 μM.

Molecular Formula C22H26N2O
Molecular Weight 334.5 g/mol
Cat. No. B12368537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-23
Molecular FormulaC22H26N2O
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC=C(C=C2)C#N)C3=CC=CC=C3)C
InChIInChI=1S/C22H26N2O/c1-21(2)17-22(13-15-25-21,19-6-4-3-5-7-19)12-14-24-20-10-8-18(16-23)9-11-20/h3-11,24H,12-15,17H2,1-2H3
InChIKeyCLYVRUUIHVQWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-23: Potent ICMT Inhibitor for RAS-Driven Cancer Research Procurement


Icmt-IN-23 (compound 36) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational methylation and proper membrane localization of CAAX-motif proteins, including RAS GTPases [1]. It is a methylated tetrahydropyranyl derivative, with an in vitro ICMT inhibition IC50 of 0.123 μM [1]. The compound is primarily utilized in oncology research to probe RAS signaling pathways and evaluate ICMT as a therapeutic target, especially in contexts where RAS membrane association is dysregulated [1].

Why Substituting Icmt-IN-23 with Other In-Class ICMT Inhibitors Compromises Experimental Reproducibility


ICMT inhibitors, including Icmt-IN-1, Icmt-IN-2, Icmt-IN-4, and the indole-based cysmethynil, exhibit vast potency differences spanning three orders of magnitude (IC50 ranging from 0.0013 µM to >2 µM) and distinct chemical scaffolds with divergent physicochemical properties [1][2][3]. Substituting Icmt-IN-23 with a more potent analog like Icmt-IN-1 (IC50 = 0.0013 µM) may prematurely saturate target engagement and mask dose-dependent effects, while using a weaker inhibitor like cysmethynil (IC50 = 2.4 µM) may require impractically high concentrations, leading to off-target effects or solubility-limited false negatives [1][3][4]. The tetrahydropyranyl core of Icmt-IN-23 offers a distinct pharmacological profile compared to indole-based inhibitors, and interchanging compounds without rigorous cross-validation introduces significant variability in cellular efficacy and target engagement assays [1][4].

Quantitative Differential Evidence: Icmt-IN-23 vs. Closest ICMT Inhibitor Comparators


In Vitro ICMT Inhibition Potency: Icmt-IN-23 vs. Indole-Based and Other Tetrahydropyranyl Analogs

Icmt-IN-23 (compound 36) inhibits ICMT with an IC50 of 0.123 µM, placing it in an intermediate potency tier within its chemotype series. It is approximately 95-fold less potent than the lead tetrahydropyranyl analog Icmt-IN-1 (IC50 = 0.0013 µM) but exhibits >19-fold greater potency than the commonly used indole-based reference inhibitor cysmethynil (IC50 = 2.4 µM) when compared under similar in vitro enzymatic assay conditions [1][2]. This positions Icmt-IN-23 as a valuable tool compound for experiments where the extreme potency of Icmt-IN-1 may not be desired.

Oncology RAS Signaling Target Validation

Chemical Scaffold Differentiation: Tetrahydropyranyl vs. Indole Core

Icmt-IN-23 is a methylated tetrahydropyranyl (THP) derivative, a chemotype distinct from the indole-based scaffold of cysmethynil and its improved analog compound 8.12 [1][2]. While both chemotypes inhibit ICMT, they exhibit different kinetic mechanisms and physical properties. Indole-based inhibitors like cysmethynil demonstrate time-dependent, competitive inhibition with respect to the prenylcysteine substrate, whereas the kinetic mechanism for THP derivatives like Icmt-IN-23 may differ [2][3]. Furthermore, the THP series was developed to overcome the low aqueous solubility and poor drug-like properties that limit the in vivo utility of cysmethynil [1][2].

Medicinal Chemistry SAR Drug Design

Cellular Target Engagement: Icmt-IN-23 vs. Icmt-IN-1 in HCT-116 Cells

Both Icmt-IN-23 and the more potent Icmt-IN-1 have been evaluated in cell-based assays for their ability to alter RAS protein localization, a direct consequence of ICMT inhibition. While quantitative data for Icmt-IN-23 in this specific assay is not publicly detailed, the parent study notes that active and potent compounds in the series demonstrated a dose-dependent increase in Ras cytosolic protein [1]. In contrast, Icmt-IN-1 has been shown to dose-dependently induce ICMT accumulation in the cytoplasm of HCT-116 cells . The availability of Icmt-IN-23 allows researchers to probe this target engagement across a different potency window, which is critical for understanding the relationship between degree of inhibition and phenotypic outcome.

Cellular Pharmacology RAS Membrane Localization

Comparative Antiproliferative Activity in Cancer Cell Lines

The ICMT inhibitor series from which Icmt-IN-23 is derived was evaluated for antiproliferative effects across several cancer cell lines. Potent ICMT inhibitors in this series reduced cell viability with growth inhibition (GI50) values ranging from 0.3 to >100 µM [1]. While a specific GI50 value for Icmt-IN-23 is not reported, its intermediate potency suggests it would fall within this spectrum, likely exhibiting reduced antiproliferative activity compared to the more potent Icmt-IN-1. This is a key differentiator for researchers who may seek a tool compound with a larger therapeutic index or who are studying resistance mechanisms that emerge under less complete target inhibition.

Cancer Cell Biology Proliferation Cytotoxicity

Optimal Research Applications for Icmt-IN-23 Based on Its Quantitative Profile


Intermediate Potency Tool for ICMT Dose-Response Studies in RAS-Driven Cancer Models

With an IC50 of 0.123 µM, Icmt-IN-23 is ideally suited for establishing detailed dose-response curves in cellular and biochemical assays, particularly when exploring the relationship between partial vs. full ICMT inhibition and downstream effects on RAS membrane localization and signaling. Its potency is sufficient to achieve robust target engagement without the risk of immediate saturation seen with sub-nanomolar inhibitors like Icmt-IN-1 [1].

Scaffold-Hopping Validation Studies to Confirm On-Target ICMT Biology

The tetrahydropyranyl core of Icmt-IN-23 provides a chemically distinct alternative to the indole-based cysmethynil scaffold. This makes it a critical tool for 'scaffold-hopping' experiments, where confirming a biological phenotype with two structurally unrelated inhibitors of the same target is essential to rule out off-target effects and validate ICMT as a bona fide target in a given cellular context [1][2].

Mechanistic Studies Differentiating ICMT Inhibition from Farnesyltransferase (FTase) Inhibition

The original SAR study notes that the cellular effects observed with tetrahydropyranyl ICMT inhibitors, including Icmt-IN-23, were not as pronounced as those resulting from a farnesyltransferase inhibitor [1]. This differential activity makes Icmt-IN-23 a valuable probe for dissecting the specific contribution of ICMT-mediated methylation, versus the upstream farnesylation step, in the post-translational processing and function of RAS and other CAAX proteins [1].

Technical Documentation Hub

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22 linked technical documents
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